4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a fluorophenyl group and a nitrophenyl group, along with a carbothioamide functional group
Scientific Research Applications
Chemistry
In chemistry, 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. The presence of the fluorophenyl and nitrophenyl groups suggests potential activity as an inhibitor of certain enzymes or as a ligand for specific receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the piperazine core.
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through electrophilic aromatic substitution, using nitrobenzene derivatives.
Formation of the Carbothioamide Group: The final step involves the reaction of the substituted piperazine with thiocarbonyldiimidazole or similar reagents to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorophenyl and nitrophenyl groups could facilitate binding to hydrophobic pockets or active sites within proteins, while the carbothioamide group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: Lacks the nitrophenyl and carbothioamide groups, making it less versatile in terms of chemical reactivity.
N-(4-nitrophenyl)piperazine-1-carbothioamide: Lacks the fluorophenyl group, which may reduce its potential interactions with certain biological targets.
4-(2-chlorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide: Similar structure but with a chlorine atom instead of fluorine, which could alter its reactivity and interactions.
Uniqueness
The combination of the fluorophenyl, nitrophenyl, and carbothioamide groups in 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide makes it unique
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17(25)19-13-5-7-14(8-6-13)22(23)24/h1-8H,9-12H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWHYZORVVOAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.